4-(6-Methylcyclohex-1-en-1-yl)morpholine
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Overview
Description
Morpholine, 4-(6-methyl-1-cyclohexen-1-yl)- is an organic compound with the molecular formula C11H19NO It is a derivative of morpholine, a heterocyclic amine, and features a cyclohexene ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(6-methyl-1-cyclohexen-1-yl)- typically involves the reaction of morpholine with 6-methyl-1-cyclohexen-1-one. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-(6-methyl-1-cyclohexen-1-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its saturated analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the cyclohexene ring can be modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated compounds.
Scientific Research Applications
Morpholine, 4-(6-methyl-1-cyclohexen-1-yl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of polymers, resins, and other materials where specific chemical properties are desired.
Mechanism of Action
The mechanism by which Morpholine, 4-(6-methyl-1-cyclohexen-1-yl)- exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity. These interactions often involve binding to specific sites on the target molecules, which can alter their function and trigger downstream effects in biological pathways.
Comparison with Similar Compounds
Similar Compounds
Morpholine, 4-(1-cyclohexen-1-yl)-: This compound is structurally similar but lacks the methyl group on the cyclohexene ring.
1-Morpholinocyclohexene: Another related compound with a similar core structure but different substituents.
Uniqueness
Morpholine, 4-(6-methyl-1-cyclohexen-1-yl)- is unique due to the presence of the methyl group on the cyclohexene ring, which can influence its chemical reactivity and interactions with other molecules
Properties
CAS No. |
5292-69-3 |
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Molecular Formula |
C11H19NO |
Molecular Weight |
181.27 g/mol |
IUPAC Name |
4-(6-methylcyclohexen-1-yl)morpholine |
InChI |
InChI=1S/C11H19NO/c1-10-4-2-3-5-11(10)12-6-8-13-9-7-12/h5,10H,2-4,6-9H2,1H3 |
InChI Key |
BXSHCZGBBVTSLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC=C1N2CCOCC2 |
Origin of Product |
United States |
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